3,4-Dichloro-5-methyl-1H-pyrazole
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Overview
Description
3,4-Dichloro-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of 3,4-dichloroacetophenone with hydrazine hydrate under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and catalysts, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen
Properties
Molecular Formula |
C4H4Cl2N2 |
---|---|
Molecular Weight |
150.99 g/mol |
IUPAC Name |
3,4-dichloro-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C4H4Cl2N2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8) |
InChI Key |
WQYUUXGZKGXDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)Cl)Cl |
Origin of Product |
United States |
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